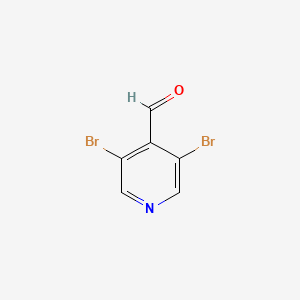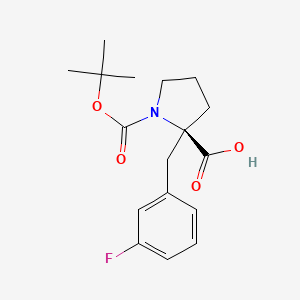
3,5-Dibromopyridine-4-carbaldehyde
概要
説明
3,5-Dibromopyridine-4-carbaldehyde is a brominated pyridine derivative that is of interest in the field of organic chemistry due to its potential as a building block for various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related compounds and their reactivity can offer insights into the behavior of 3,5-dibromopyridine-4-carbaldehyde.
Synthesis Analysis
The synthesis of related pyridine carbaldehydes has been reported using different methods. For instance, a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was achieved through the Skraup reaction, followed by oxidative cleavage and deprotection steps . Similarly, 3-bromopyridine-4-carbaldehyde was cyclized with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst . These methods could potentially be adapted for the synthesis of 3,5-dibromopyridine-4-carbaldehyde by considering the electronic and steric effects of the additional bromine atom at the 5-position.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often investigated using computational methods and spectroscopy. For example, the structure and vibrational frequencies of a pyrazole carbaldehyde derivative were studied using both experimental and theoretical approaches, including density functional theory (DFT) calculations . Such studies provide valuable information on the geometry, electronic distribution, and potential reactive sites of the molecule, which are essential for understanding the reactivity of 3,5-dibromopyridine-4-carbaldehyde.
Chemical Reactions Analysis
Pyridine carbaldehydes can undergo various chemical reactions. The reactivity of 4-(dibromomethyl)benzenecarbaldehyde with primary amines and trialkyl orthoformates has been explored, leading to the formation of imines and acetals, respectively . Additionally, the Friedländer condensation of aminopyrazole carbaldehydes with reactive methylene ketones has been used to synthesize pyrazolo[3,4-b]pyridines . These reactions highlight the versatility of carbaldehyde groups in facilitating the formation of heterocyclic compounds, which could be relevant for the chemical transformations of 3,5-dibromopyridine-4-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carbaldehydes are influenced by their functional groups and substituents. For instance, the presence of electron-withdrawing groups such as bromine atoms can affect the electron density and reactivity of the aldehyde group. The infrared spectrum and optical properties of related compounds have been studied to understand their behavior and potential applications in materials science . The synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde and its condensation with diamines to form macrocyclic Schiff bases also demonstrates the utility of pyridine carbaldehydes in creating complex molecular architectures .
科学的研究の応用
Catalytic Applications
- Palladium-Catalyzed Cyclization: 3-Bromopyridine-4-carbaldehyde, a close relative of 3,5-Dibromopyridine-4-carbaldehyde, is utilized in palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure. This process produces 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the compound's role in synthesizing heterocyclic structures (Cho & Kim, 2008).
Synthetic Chemistry
Domino Reaction Synthesis
A novel synthesis method involving vinyl azides and 1,4-dithiane-2,5-diol generates 3,5-disubstituted-4-aminothiophene-2-carbaldehydes, akin to 3,5-Dibromopyridine-4-carbaldehyde. This process highlights the compound's role in creating complex structures in a highly efficient and eco-friendly manner (Chen et al., 2014).
Isoquinoline Synthesis
3-Bromopyridine-4-carbaldehyde is employed in the synthesis of isoquinolines through Heck coupling followed by an aldol reaction, under a catalytic system of Pd(OAc)2/PPh3/NaOAc. This process yields isoquinolines, indicating the compound's significance in the formation of complex organic structures (Cho & Patel, 2006).
Chemical Properties Study
- In Situ FTIR Study: An in situ FTIR spectroscopy study of pyridine-3-carbaldehyde, similar to 3,5-Dibromopyridine-4-carbaldehyde, on TiO2 and V-Ti-O catalysts reveals interactions with Lewis and Brönsted acid sites, forming various complexes. This study demonstrates the compound's interaction with catalyst surfaces, essential for understanding its reactivity and potential applications (Popova, Chesalov & Andrushkevich, 2004).
Safety and Hazards
“3,5-Dibromopyridine-4-carbaldehyde” is classified as acutely toxic if swallowed, and it may cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .
将来の方向性
While specific future directions for “3,5-Dibromopyridine-4-carbaldehyde” are not mentioned in the available resources, pyridine derivatives are of interest in various fields of research due to their versatile chemical properties . They can serve as building blocks in the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science .
作用機序
Target of Action
3,5-Dibromopyridine-4-carbaldehyde is primarily used as an intermediate in the synthesis of bioactive compounds and pharmaceutical intermediates . It serves as a precursor for the synthesis of novel heterocyclic compounds, such as pyrrolo[3,4-c]thiophene derivatives .
Mode of Action
For instance, it’s used in the synthesis of insecticides and to improve the stiffness of cotton fabrics in the textile industry .
Biochemical Pathways
It’s used as a precursor in the synthesis of various bioactive compounds, which suggests that it may indirectly influence several biochemical pathways .
Pharmacokinetics
Given its use in the synthesis of bioactive compounds, its pharmacokinetic properties would likely depend on the specific compound it’s used to create .
Result of Action
It’s known to be used in the synthesis of bioactive compounds, suggesting that its effects would be largely dependent on the specific compounds it’s used to create .
Action Environment
3,5-Dibromopyridine-4-carbaldehyde is generally considered safe under normal conditions. It should be stored in a dry, well-ventilated place . The compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
特性
IUPAC Name |
3,5-dibromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBYVMDYYFWYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376649 | |
| Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine-4-carbaldehyde | |
CAS RN |
70201-42-2 | |
| Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














